Comprehensive Technical Guide on 4-(Morpholin-4-yl)butan-2-ol: Properties, Synthesis, and Applications
Comprehensive Technical Guide on 4-(Morpholin-4-yl)butan-2-ol: Properties, Synthesis, and Applications
Executive Summary
In modern chemical synthesis and drug development, bifunctional aliphatic heterocycles serve as critical scaffolds for modulating physicochemical properties. 4-(Morpholin-4-yl)butan-2-ol (CAS: 858440-45-6) is a highly versatile building block characterized by a hydrophilic morpholine ring tethered to a secondary alcohol via a two-carbon aliphatic linker. This specific structural topology imparts unique hydrogen-bonding capabilities and optimal conformational flexibility. As a Senior Application Scientist, I have structured this guide to detail the mechanistic rationale behind its chemical behavior, provide a self-validating de novo synthesis protocol, and explore its strategic integration in both agrochemical formulations and advanced pharmaceutical therapeutics.
Physicochemical Profiling & Structural Rationale
Understanding the baseline quantitative data of 4-(Morpholin-4-yl)butan-2-ol is essential for predicting its behavior in biological systems and chemical formulations. The table below summarizes its core properties as cataloged in authoritative chemical databases like [1] and [2].
| Property | Value | Mechanistic Significance |
| IUPAC Name | 4-(morpholin-4-yl)butan-2-ol | Defines the exact connectivity of the bifunctional scaffold. |
| CAS Number | 858440-45-6 | Unique identifier for regulatory and procurement tracking. |
| Molecular Formula | C₈H₁₇NO₂ | Indicates a low molecular weight (159.23 g/mol ), ideal for fragment-based design. |
| LogP | ~0.09 | Highly hydrophilic; exceptional for improving aqueous solubility of lipophilic drugs. |
| TPSA | 32.7 Ų | Optimal polar surface area for maintaining membrane permeability while enhancing solvation. |
| H-Bond Donors/Acceptors | 1 / 3 | The secondary alcohol acts as a donor, while the morpholine oxygen/nitrogen act as acceptors. |
Structural Rationale: The morpholine moiety is strategically superior to a simple piperidine ring in many applications. The presence of the ether oxygen in the morpholine ring exerts an electron-withdrawing inductive effect, which slightly attenuates the basicity of the nitrogen atom (pKa ~8.3). This reduced basicity is crucial in pharmacology, as it prevents excessive protonation at physiological pH, thereby mitigating off-target lysosomal accumulation (lysosomotropism) while maintaining excellent aqueous solubility. Meanwhile, the secondary alcohol provides a robust synthetic handle for downstream etherification or esterification.
De Novo Synthesis Workflow: Causality & Protocol
The synthesis of 4-(morpholin-4-yl)butan-2-ol relies on a highly efficient, two-step sequence prioritizing atom economy and chemoselectivity.
Step 1: Aza-Michael Addition
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Rationale: Morpholine is a strong secondary amine nucleophile, and methyl vinyl ketone (MVK) is a highly reactive Michael acceptor. This conjugate addition proceeds without the need for transition metal catalysts, achieving near 100% atom economy.
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Protocol:
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Charge a round-bottom flask with Morpholine (1.0 equiv) in a green solvent (e.g., ethanol) or under solvent-free conditions.
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Cool the reaction vessel to 0°C using an ice bath. Causality: MVK is prone to radical polymerization; cooling controls the exothermic nature of the nucleophilic attack.
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Add Methyl Vinyl Ketone (1.05 equiv) dropwise over 30 minutes.
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Allow the mixture to warm to room temperature and stir for 2-4 hours.
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Validation: Monitor via Thin Layer Chromatography (TLC) using a Ninhydrin stain. The disappearance of the secondary amine spot confirms the formation of the intermediate, 4-morpholinobutan-2-one .
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Concentrate under reduced pressure to remove unreacted volatiles.
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Step 2: Chemoselective Ketone Reduction
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Rationale: Sodium borohydride (NaBH₄) is selected over aggressive reagents like LiAlH₄ because it chemoselectively reduces the carbonyl group to a secondary alcohol without risking C-N bond cleavage or requiring high-pressure hydrogenation equipment.
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Protocol:
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Dissolve the crude 4-morpholinobutan-2-one in anhydrous methanol and cool to 0°C. Causality: Methanol acts as both the solvent and a proton donor to stabilize the alkoxyborohydride intermediate.
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Add NaBH₄ (0.6 equiv) in small portions to manage hydrogen gas evolution.
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Stir for 1 hour at room temperature.
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Validation/Quenching: Quench the reaction slowly with saturated aqueous NH₄Cl. Causality: This safely hydrolyzes the borate ester complex and neutralizes excess hydride.
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Extract the aqueous layer with Dichloromethane (DCM), wash with brine, dry over anhydrous Na₂SO₄, and concentrate to yield the final product, 4-(Morpholin-4-yl)butan-2-ol .
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Fig 1: Two-step de novo synthesis workflow of 4-(Morpholin-4-yl)butan-2-ol via Aza-Michael addition.
Strategic Applications in Drug Development & Agrochemicals
The bifunctional nature of 4-(Morpholin-4-yl)butan-2-ol allows it to solve complex formulation and pharmacokinetic challenges across different scientific disciplines.
Agrochemical Formulations: Urease Inhibitor Stabilization
In agricultural chemistry, N-(n-butyl)thiophosphoric triamide (NBPT) is a critical urease inhibitor used to prevent the rapid volatilization of nitrogen in urea-based fertilizers. However, NBPT is thermally unstable and exhibits poor adherence to urea granules. According to , 4-(morpholin-4-yl)butan-2-ol functions as an advanced N-substituted morpholine (NSM) solvent[3]. The synergistic presence of the morpholine ether oxygen and the secondary hydroxyl group establishes a robust, multi-point hydrogen-bonding network with NBPT. This solvation shell stabilizes the inhibitor against hydrolytic degradation and significantly improves its physical adhesion to the fertilizer matrix.
Pharmaceutical Therapeutics: Kinase Inhibitors
In oncology and immunology, large, lipophilic kinase inhibitors frequently fail in clinical stages due to poor oral bioavailability and low aqueous solubility. 4-(Morpholin-4-yl)butan-2-ol is strategically appended to core pharmacophores to rescue these properties.
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KRAS G12C Inhibitors: As detailed in , appending this scaffold via etherification projects the highly polar morpholine ring into the solvent-exposed region of the mutant KRAS protein[4]. This drastically enhances the molecule's TPSA and aqueous solubility without disrupting the core binding interactions in the switch-II pocket.
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JAK1 Inhibitors: Similarly, highlights the use of 4-(morpholin-4-yl)butan-2-ol derivatives in the synthesis of selective Janus Kinase 1 (JAK1) inhibitors[5]. The aliphatic linker provides the necessary flexibility for the morpholine group to optimize the pharmacokinetic (PK) profile, ensuring favorable Absorption, Distribution, Metabolism, and Excretion (ADME) characteristics.
Fig 2: Strategic integration of 4-(Morpholin-4-yl)butan-2-ol in agrochemical and drug development.
References
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National Center for Biotechnology Information. "4-(Morpholin-4-yl)butan-2-ol | C8H17NO2 | CID 14555601". PubChem. URL:[Link]
- Whitehurst, G. B., et al. "NBPT solutions for preparing urease inhibited urea fertilizers prepared from N-substituted morpholines". US Patent 8,888,886 B1.
- "KRAS G12C Inhibitors". European Patent EP3710439B1.
- "Novel compounds for inhibition of janus kinase 1". WIPO Patent WO2020240586A1.
Sources
- 1. 4-(Morpholin-4-yl)butan-2-ol | C8H17NO2 | CID 14555601 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. chemscene.com [chemscene.com]
- 3. US8888886B1 - NBPT solutions for preparing urease inhibited urea fertilizers prepared from N-substituted morpholines - Google Patents [patents.google.com]
- 4. patentimages.storage.googleapis.com [patentimages.storage.googleapis.com]
- 5. WO2020240586A1 - Novel compounds for inhibition of janus kinase 1 - Google Patents [patents.google.com]
